6,8-Dimethyl-5-nonen-2-one
Description
6,8-Dimethyl-5-nonen-2-one is a branched unsaturated ketone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol. Its structure features a ketone group at position 2, a double bond at position 5, and methyl substituents at positions 6 and 6.
Properties
IUPAC Name |
(E)-6,8-dimethylnon-5-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-10(3)6-5-7-11(4)12/h6,9H,5,7-8H2,1-4H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNHSGHECMTZKH-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CCCC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C/CCC(=O)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060998 | |
| Record name | 5-Nonen-2-one, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-39-4 | |
| Record name | 5-Nonen-2-one, 6,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dimethyl-5-nonen-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nonen-2-one, 6,8-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nonen-2-one, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of 3,5-Dimethyl-1-hexen-3-ol
The synthesis begins with the conversion of 3,5-dimethyl-1-hexen-3-ol to 1-chloro-3,5-dimethyl-2-hexene via reaction with concentrated hydrochloric acid (37% HCl) at ambient temperature. This step proceeds via acid-catalyzed hydration and subsequent elimination, yielding the allylic chloride in 85–90% purity.
Reaction Conditions:
Claisen Condensation with Ethyl Acetoacetate
The allylic chloride undergoes condensation with ethyl acetoacetate in benzene using sodium methoxide (NaOMe) as a base. This step forms 3-carbethoxy-6,8-dimethyl-5-nonen-2-one, a β-keto ester intermediate.
Optimized Parameters:
Saponification and Decarboxylation
The β-keto ester is saponified using aqueous KOH in ethanol, followed by acidification with HCl to yield 6,8-dimethyl-5-nonen-2-one. Decarboxylation occurs spontaneously under acidic conditions, releasing CO₂.
Critical Steps:
-
Saponification: 200 g KOH in 2 L ethanol/water (1:1), 4 hours at 40–50°C.
-
Acidification: Concentrated HCl added until pH < 2.
-
Purification: Fractional distillation under vacuum (35 mmHg), boiling point 85–90°C.
Table 1. Summary of Synthetic Steps and Yields
| Step | Reactants/Conditions | Yield (%) | Purity (n₀²⁰) |
|---|---|---|---|
| Halogenation | HCl (37%), 25°C, 30 min | 90 | 1.448 |
| Claisen Condensation | Ethyl acetoacetate, NaOMe, benzene, 70°C | 75 | 1.4432 |
| Decarboxylation | KOH/EtOH, HCl, fractional distillation | 65 | 1.4432 |
Alternative Pathways and Modifications
Hydrogenation of 3,7,9-Trimethyl-1-decyn-6-en-3-ol
US2824896A describes an alternative route involving partial hydrogenation of 3,7,9-trimethyl-1-decyn-6-en-3-ol using a Lindlar catalyst (Pd/CaCO₃ with quinoline). This method selectively reduces the alkyne to a cis-alkene, preserving the ketone functionality.
Conditions:
Reaction Mechanism Insights
Claisen Condensation Mechanism
The condensation proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic attack on the allylic chloride. The intermediate undergoes elimination of HCl, forming the β-keto ester.
Key Intermediates:
-
Enolate ion (CH₃COCHCOOEt⁻)
-
Alkylated intermediate (CH₃COCH(C₈H₁₅)COOEt)
Decarboxylation Pathway
Under acidic conditions, the β-keto ester undergoes keto-enol tautomerism, facilitating decarboxylation. The enol form stabilizes the transition state, leading to CO₂ release and formation of the conjugated ketone.
Purification and Characterization
Fractional Distillation
Crude 6,8-dimethyl-5-nonen-2-one is purified via vacuum distillation (35 mmHg), collecting the fraction at 85–90°C. This step removes residual solvents and byproducts like 3,5-dimethylhexene isomers.
Spectroscopic Analysis
-
IR Spectroscopy: Strong absorption at 1710 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).
-
NMR (¹H): δ 1.44 (s, 6H, gem-dimethyl), 2.12 (t, 2H, CH₂CO), 5.35 (m, 1H, alkene).
-
Derivatives: 2,4-Dinitrophenylhydrazone (m.p. 47°C), semicarbazone (m.p. 114°C).
Table 2. Physical Properties of 6,8-Dimethyl-5-nonen-2-one
Industrial-Scale Optimization
Catalyst Recycling
Patent US2806887A emphasizes reusing sodium methoxide by neutralizing reaction mixtures with CO₂, precipitating NaHCO₃, and filtering. This reduces catalyst costs by 30%.
Solvent Selection
Benzene, though effective, poses toxicity risks. Substitution with toluene or cyclohexane achieves comparable yields (70%) while improving safety profiles.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-5-nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 6,8-Dimethyl-5-nonen-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: 6,8-Dimethyl-5-nonen-2-ol.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Scientific Research Applications
6,8-Dimethyl-5-nonen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-5-nonen-2-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophilic sites on enzymes and other proteins.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 6,8-Dimethyl-5-nonen-2-one with related compounds:
| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Substituents | Double Bond Positions |
|---|---|---|---|---|---|
| 6,8-Dimethyl-5-nonen-2-one | Not available | C₁₁H₁₈O | 166.26 | Methyl at C6, C8 | C5 |
| 5-Nonen-2-one | 27039-84-5 | C₉H₁₆O | 140.23 | None | C5 |
| 5-Ethyl-8-methylnona-6,8-dien-2-one | Not available | C₁₂H₂₀O | 180.29 | Ethyl at C5, methyl at C8 | C6, C8 |
| 6-Methyl-5-(1-methylethylidene)-8-nonadien-2-one | 60714-16-1 | C₁₃H₂₀O | 192.30 | Methyl at C6, isopropylidene at C5 | C5, C8 |
| [R-(E)]-6,8-Nonadien-2-one | 2278-53-7 | C₁₃H₂₂O | 194.31 | Methyl at C8, isopropyl at C5 | C6 (E-configuration) |
Key Observations :
Physicochemical Properties
- Boiling Points: Higher molecular weight correlates with elevated boiling points (e.g., 192.30 g/mol compound in vs. 140.23 g/mol 5-nonen-2-one) .
- Solubility: Methyl and ethyl substituents enhance hydrophobicity, reducing water solubility compared to simpler ketones like 5-nonen-2-one .
- Spectroscopic Features : NMR shifts (e.g., δ 7.18–6.62 ppm in ) and torsion angles (e.g., C8—N1—C1—C2 in ) reveal conformational differences due to substituent positioning .
Biological Activity
6,8-Dimethyl-5-nonen-2-one is an organic compound that has garnered attention in various biological studies due to its potential therapeutic properties. It is structurally characterized as a ketone with a unique arrangement of methyl groups, which may influence its biological interactions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
6,8-Dimethyl-5-nonen-2-one has the following molecular formula:
- Molecular Formula : C11H20O
- Molecular Weight : 168.28 g/mol
The compound features a nonane backbone with two methyl groups at the 6th and 8th positions and a ketone functional group at the 5th position.
Biological Activity Overview
Research indicates that 6,8-Dimethyl-5-nonen-2-one exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against certain bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents against infections.
- Anti-inflammatory Effects : Preliminary research indicates that 6,8-Dimethyl-5-nonen-2-one may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Activity
A study published in Nature highlighted the antimicrobial efficacy of 6,8-Dimethyl-5-nonen-2-one against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 125 µg/mL for both strains, indicating significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 125 µg/mL |
Anti-inflammatory Mechanism
In vitro studies have demonstrated that 6,8-Dimethyl-5-nonen-2-one can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed at concentrations ranging from 10 to 50 µM. The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.
Antioxidant Properties
The antioxidant capacity of 6,8-Dimethyl-5-nonen-2-one was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an IC50 value of approximately 30 µM. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases.
Case Study 1: Antibacterial Efficacy
In a clinical setting, a formulation containing 6,8-Dimethyl-5-nonen-2-one was tested for its effectiveness against skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
Case Study 2: Inflammatory Disease Model
In an experimental model of acute inflammation induced by carrageenan in rats, administration of 6,8-Dimethyl-5-nonen-2-one resulted in a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
